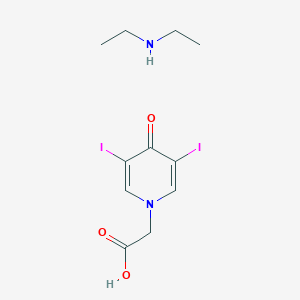
diethylamine 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diethylamine (1:1)” is a complex organic molecule that combines a pyridinyl acetic acid derivative with N,N-diethylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid typically involves the iodination of a pyridinyl acetic acid precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent. The resulting diiodo compound is then reacted with N,N-diethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination reactions followed by amine coupling. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of higher oxidation state products.
Reduction: Reduction reactions may convert the diiodo groups to other functional groups such as hydrogen or hydroxyl groups.
Substitution: The diiodo groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinyl acetic acid derivative with higher oxidation states, while substitution could introduce new functional groups in place of the diiodo groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of iodine atoms can also make it useful in radiolabeling studies.
Medicine
Medicinally, compounds containing pyridinyl acetic acid derivatives are often investigated for their anti-inflammatory, antimicrobial, or anticancer properties. The specific compound could be studied for similar therapeutic applications.
Industry
In industry, this compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid: The parent compound without the N,N-diethylamine component.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-dimethylamine: A similar compound with a different amine.
(3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetic acid compound with N,N-diisopropylamine: Another similar compound with a bulkier amine.
Uniqueness
The uniqueness of the compound lies in its specific combination of a pyridinyl acetic acid derivative with N,N-diethylamine. This combination may impart unique chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C11H16I2N2O3 |
|---|---|
Molekulargewicht |
478.07 g/mol |
IUPAC-Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C7H5I2NO3.C4H11N/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;1-3-5-4-2/h1-2H,3H2,(H,11,12);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DRVHVNABOVQEND-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=C(C(=O)C(=CN1CC(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


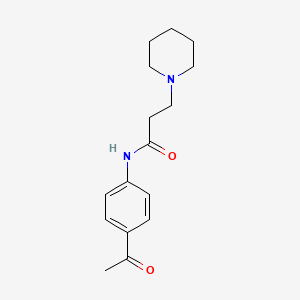
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)

![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
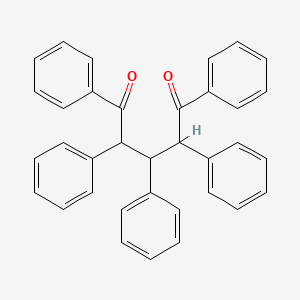
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
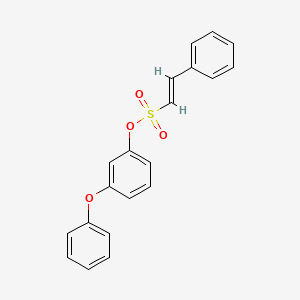
![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
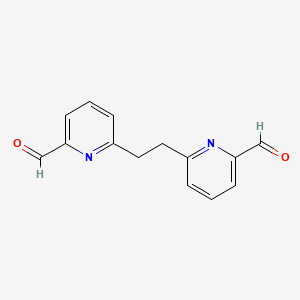
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
